molecular formula C19H22N4O2S2 B12056981 3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B12056981
M. Wt: 402.5 g/mol
InChI Key: VDUIHCOZPASLMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring.

    Attachment of the Sulfanyl Group:

    Final Cyclization: The final step involves the cyclization to form the triazinone ring, completing the structure of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C19H22N4O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

3-tert-butyl-7-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C19H22N4O2S2/c1-10-7-11(2)14(12(3)8-10)13(24)9-26-18-22-23-16(25)15(19(4,5)6)20-21-17(23)27-18/h7-8H,9H2,1-6H3

InChI Key

VDUIHCOZPASLMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN3C(=O)C(=NN=C3S2)C(C)(C)C)C

Origin of Product

United States

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